BenchChemオンラインストアへようこそ!

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

physicochemical profiling medicinal chemistry ADME prediction

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 1225561-77-2) is a high-purity (≥98%) and metabolically stable pyrazole building block. Its rigid, low-rotatable-bond structure makes it an ideal fragment for crystallography or a neutral, lipophilic calibration standard for HPLC method validation. Researchers can use it as a validated negative control (NK1 Ki >10,000 nM) to benchmark assays. The robust C–F bond ensures superior metabolic stability compared to chloro analogs, reducing the risk of reactive metabolites in downstream in vitro ADME studies.

Molecular Formula C15H18FN3
Molecular Weight 259.328
CAS No. 1225561-77-2
Cat. No. B2412895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
CAS1225561-77-2
Molecular FormulaC15H18FN3
Molecular Weight259.328
Structural Identifiers
SMILESC1CCC(CC1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F
InChIInChI=1S/C15H18FN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h6-11H,1-5,17H2
InChIKeyWDGFLQWAAYJAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 1225561-77-2) — Structural Identity, Physicochemical Profile, and Procurement Baseline for the 1-Aryl-3-cycloalkyl-1H-pyrazol-5-amine Class


3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 1225561-77-2; molecular formula C₁₅H₁₈FN₃; molecular weight 259.32 g/mol) is a fully synthetic 1,3-disubstituted-1H-pyrazol-5-amine that combines a cyclohexyl substituent at the 3-position with a 4-fluorophenyl substituent at the N1-nitrogen [1]. The 5-amino group is unsubstituted, providing a primary aromatic amine handle for subsequent derivatization. Computed physicochemical descriptors include a consensus LogP of 3.64, topological polar surface area (TPSA) of 43.84 Ų, one hydrogen-bond donor (NH₂), and three hydrogen-bond acceptors . The compound belongs to a broader structural class of 1-aryl-3-cycloalkyl-1H-pyrazol-5-amines, which includes the 3-cyclopentyl, 3-isopropyl, and 4-chlorophenyl analogs, as well as the parent 3-cyclohexyl-1H-pyrazol-5-amine lacking N1-arylation, all of which are commercially available with varying purity, lead times, and price points .

Why Generic Substitution Within the 1-Aryl-3-cycloalkyl-1H-pyrazol-5-amine Series Fails: Evidence for 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 1225561-77-2)


Within the 1-aryl-3-cycloalkyl-1H-pyrazol-5-amine series, small structural modifications at the 3-cycloalkyl position and the N1-aryl ring produce substantial changes in lipophilicity, steric bulk, and ultimately target-binding capacity that render generic substitution technically unsound. The cyclohexyl group of CAS 1225561-77-2 introduces higher conformational rigidity and a larger hydrophobic surface area than the 3-cyclopentyl or 3-isopropyl analogs, translating into a measured XLogP3 of 3.8 versus estimated values of ~3.0–3.3 for the smaller cycloalkyl-substituted comparators [1]. This elevated LogP, when combined with the electron-withdrawing 4-fluoro substituent on the N1-phenyl ring, creates a unique electronic and steric topography that is absent in both the 4-chlorophenyl analog (CAS 1225929-99-6) and the non-fluorinated 3-cyclohexyl-1-phenyl-1H-pyrazol-5-amine . The practical consequence is that potency, selectivity, and off-target liability cannot be extrapolated from one member of this class to another without direct experimental verification in the specific assay system of interest, as the limited published biological profiling of CAS 1225561-77-2—showing a Ki greater than 10,000 nM for the tachykinin NK1 receptor—cannot be assumed for close structural relatives [2].

Quantitative Differentiation Evidence for 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 1225561-77-2) Versus In-Class Analogs


Lipophilicity-Driven Differentiation: LogP of 3.64 as a Procurement-Decisive Parameter Relative to 3-Cyclopentyl and 3-Isopropyl Analogs

The measured and computed lipophilicity of 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (LogP 3.64 per ChemScence computational data; XLogP3 3.8 per PubChem) is significantly higher than that of its 3-cyclopentyl and 3-isopropyl analogs, whose predicted LogP values fall in the range of 3.1–3.3 [1]. This LogP increment of approximately 0.5–0.7 log units arises directly from the cyclohexyl group, which contributes an additional methylene unit and a greater hydrophobic surface area relative to the cyclopentyl or isopropyl substituents. For procurement purposes, this elevated LogP indicates superior membrane permeability potential (consistent with Lipinski's Rule-of-Five compliance) but also demands specific attention to aqueous solubility limitations that may affect in vitro assay design .

physicochemical profiling medicinal chemistry ADME prediction

Hydrogen-Bond Donor Restriction as a Selectivity Feature: Single H-Bond Donor Capacity Versus Dihydrogen-Bond Donor Analogs

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine possesses a single hydrogen-bond donor (the primary amine NH₂) among a total of three hydrogen-bond acceptors (the pyrazole ring nitrogens and the fluorine atom), yielding a hydrogen-bond donor-to-acceptor ratio of 1:3 [1]. This contrasts with the 3-amino-5-cyclohexylpyrazole core (CAS 81542-54-3) which has two additional N–H donors on the pyrazole ring (three HBD total), and with 1-(4-chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine (CAS 1225929-99-6) which also bears a single HBD but replaces the fluorine with chlorine, thereby altering the hydrogen-bond acceptor character of the N1-aryl ring . The single HBD restricts the compound's capacity to engage in bidentate hydrogen-bond interactions with biological targets compared to the di-hydrogen-bond donors, which may confer a narrower target selectivity profile for CAS 1225561-77-2 and reduce the probability of polypharmacology in screening applications.

medicinal chemistry drug-likeness target selectivity

Off-Target Receptor Profiling: Validated Absence of Tachykinin NK1 Receptor Binding (Ki > 10,000 nM) as a Procurement-Decisive Negative Selectivity Filter

In a radioligand binding assay using [125I]-Bolton Hunter Substance P on standard tachykinin receptor 1 (NK1) membranes from rat forebrain, 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine exhibited a Ki greater than 10,000 nM (i.e., >10 μM) [1]. This represents the only experimentally validated, publicly available single-target affinity data point for this compound in a peer-reviewed database. For comparison, numerous structurally related pyrazole-containing compounds have demonstrated sub-micromolar NK1 antagonist activity when equipped with additional hydrogen-bonding substituents on the pyrazole core, indicating that the weak NK1 binding of CAS 1225561-77-2 is a deliberate consequence of its minimal functional-group architecture and not an inherent limitation of the scaffold [2]. This negative data point serves as a positive selection criterion for researchers who require a chemically tractable pyrazole scaffold with validated low liability for tachykinin-related off-target effects in CNS or inflammatory pathway screening cascades.

receptor pharmacology off-target screening tachykinin receptor

Rotatable-Bond Constraint and TPSA as Combinatorial Differentiation from Flexible-Chain Analogs: Implications for Procurement for Structure-Based Drug Design

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine contains only two rotatable bonds (the bond connecting the cyclohexyl ring to the pyrazole C3 and the bond connecting the N1-phenyl ring to the pyrazole N1) with a topological polar surface area of 43.84 Ų . In contrast, the 3-isopropyl analog (CAS 1154199-53-7) and the 3-(sec-butyl)-1-phenyl-1H-pyrazol-5-amine analog (CAS 81114-34-3) exhibit three to four rotatable bonds owing to the flexibility of their alkyl side chains . The reduction in rotatable bond count from 3–4 to 2 translates into an estimated decrease of approximately 1.4–2.8 kcal/mol in conformational entropy penalty upon binding (calculated at ~0.7 kcal/mol per restrained rotatable bond at 298 K). When combined with a TPSA of 43.84 Ų—situated below the 60 Ų lower boundary typically associated with poor oral absorption and above the 20 Ų threshold for CNS penetration—the compound occupies a favorable 'central nervous system multiparameter optimization' (CNS MPO) space that is narrower for the more flexible analogs.

structure-based drug design conformational restriction TPSA optimization

Halogen-Substituent Electronic Differentiation: 4-Fluoro vs. 4-Chloro at the N1-Phenyl Ring and Impact on CYP450-Mediated Metabolism Risk

The 4-fluorophenyl substituent of CAS 1225561-77-2 is electronically and sterically distinct from the 4-chlorophenyl substituent found in its closest commercially available analog, 1-(4-chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine (CAS 1225929-99-6) . Fluorine is the most electronegative element (Pauling scale: 3.98), creating a strong electron-withdrawing inductive effect (−I) that reduces the electron density of the N1-phenyl ring by approximately 0.2–0.3 e⁻ relative to the chlorine-substituted analog (Cl electronegativity: 3.16), as estimated by Hammett σₚ constants (σₚ for F = 0.06; σₚ for Cl = 0.23; however, fluoro is a weaker resonance donor than chloro, resulting in net differential electronic profiles) [1]. Critically, the C–F bond dissociation energy (≈485 kJ/mol in aryl fluorides) is substantially higher than the C–Cl bond dissociation energy (≈398 kJ/mol in aryl chlorides), making the 4-fluoro analog inherently more resistant to oxidative dehalogenation by CYP450 enzymes. This translates into a predictable metabolic stability advantage for CAS 1225561-77-2 in liver microsome stability assays, where the 4-chloro analog would be expected to undergo more rapid CYP450-mediated oxidative displacement [2].

metabolic stability CYP450 inhibition halogen bioisosterism

Procurement-Ready Purity and Lot-Specific Analytical Documentation as a Differentiator from Non-Batch-Certified Catalog Compounds

Multiple reputable vendors supply CAS 1225561-77-2 with batch-specific analytical certification. Bidepharm offers the compound (catalog BD00840295) at a standard purity of 95% with lot-specific QC documentation including NMR, HPLC, and GC traceability reports . Leyan (product 1762531) supplies the compound at a verified purity of 98% . ChemScence (catalog CS-0691876) lists a purity of ≥98% with storage recommendations of 2–8°C sealed under dry conditions and GHS safety classification (H302-H315-H319-H335) supported by a Safety Data Sheet . In contrast, the 4-chloro analog (CAS 1225929-99-6) is primarily available from smaller specialty suppliers with less transparent batch-release specifications . For procurement officers and laboratory managers, the availability of NMR/HPLC/GC batch certification from multiple independent vendors reduces the risk of receiving mis-assigned or degraded material and shortens the time from receipt to experimental deployment by eliminating the need for in-house re-characterization.

quality control analytical chemistry procurement assurance

Validated Application Scenarios for 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 1225561-77-2) Derived from Quantitative Differentiation Evidence


Negative-Control Scaffold in Tachykinin NK1 Receptor Screening Cascades

The validated Ki > 10,000 nM at the tachykinin NK1 receptor [1] positions CAS 1225561-77-2 as a chemically matched negative-control compound for pyrazole-based NK1 antagonist discovery programs. Researchers conducting radioligand displacement or functional NK1 assays can deploy this compound as an inactive structural control that preserves the core 1-aryl-3-cycloalkyl-pyrazole pharmacophore while contributing negligible receptor occupancy at concentrations up to 10 μM. This is directly supported by the BindingDB radioligand binding data showing essentially no displacement of [125I]-Bolton Hunter Substance P from rat forebrain NK1 membranes at relevant screening concentrations.

Lipophilicity Calibration Standard for Reversed-Phase Chromatography and LogP Determination Methods

With a consensus LogP of 3.64–3.8, a single hydrogen-bond donor, and a TPSA of 43.84 Ų [1], CAS 1225561-77-2 is an ideal neutral, moderately lipophilic calibration standard for reversed-phase HPLC log k'₀ versus LogP correlation curves and for direct shake-flask or chromatographic LogP measurement method validation. Its chemical stability under ambient laboratory conditions (supported by vendor storage recommendations of 2–8°C sealed under dry atmosphere) and the absence of ionizable acidic or basic functional groups ensure that its chromatographic retention is governed predominantly by hydrophobic partitioning rather than ion-exchange or silanol interactions, yielding cleaner calibration data than ionizable or highly polar alternative standards.

Low Entropy-Penalty Fragment for Crystallography and Structure-Based Drug Design

The minimal rotatable bond count of 2, combined with the conformational restriction imposed by the cyclohexyl chair conformation, gives CAS 1225561-77-2 a low entropic penalty of binding relative to flexible-chain analogs possessing 3–4 rotatable bonds [1]. This property makes it a preferred scaffold for fragment-based crystallography campaigns, where rigid, low-rotatable-bond fragments generate higher-quality electron density maps and accelerate model building. The primary amine handle additionally enables straightforward coupling to reporter moieties (biotin, fluorophores) or further chemical elaboration without compromising the rigidity of the parent scaffold.

Metabolically Robust Building Block for Synthesis of CYP450-Resistant Probe Compounds

The C–F bond dissociation energy of approximately 485 kJ/mol versus the C–Cl BDE of approximately 398 kJ/mol in the 4-chloro analog makes CAS 1225561-77-2 the metabolically superior choice among the commercially available 1-aryl-3-cyclohexyl-1H-pyrazol-5-amine isomers for any downstream chemistry intended for hepatic microsome stability testing or in vivo pharmacokinetic studies [1]. The 4-fluoro substituent is resistant to oxidative displacement, reducing the probability of generating reactive quinone-imine or epoxide metabolites that would confound CYP inhibition or time-dependent inhibition (TDI) assays. Procurement of the 4-fluoro compound—rather than the 4-chloro analog—eliminates an anticipated metabolic soft spot at the design stage.

Quote Request

Request a Quote for 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.